Beta-cyclodextrin phosphate sodium salt is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. [] Beta-cyclodextrins are known for their ability to form inclusion complexes with a variety of molecules, enhancing their solubility and stability. [] Beta-cyclodextrin phosphate sodium salt, due to its anionic nature, exhibits unique properties and applications in scientific research. [, ]
Beta-cyclodextrin is naturally derived from the enzymatic degradation of starch. It is produced through the action of cyclodextrin glycosyltransferase, which catalyzes the conversion of starch into cyclodextrins. The phosphorylation process typically involves chemical modification using phosphating agents such as phosphoric acid or phosphorous oxychloride.
Beta-cyclodextrin phosphate sodium salt falls under the category of modified cyclodextrins. It is classified as a non-ionic surfactant and can be categorized further based on its degree of substitution with phosphate groups, which can affect its solubility and reactivity.
The synthesis of beta-cyclodextrin phosphate sodium salt can be achieved through several methods, primarily involving the reaction of beta-cyclodextrin with phosphating agents. Key steps include:
The process parameters, such as temperature, pH, and reaction time, significantly influence the degree of substitution and the properties of the final product. For instance, higher temperatures can increase the ratio of mono- to diphosphate esters formed during synthesis .
The molecular structure of beta-cyclodextrin phosphate sodium salt features a cyclic arrangement of glucose units with phosphate groups attached to specific hydroxyl positions on the glucose residues. These modifications enhance its solubility and interaction with various molecules.
The chemical formula for beta-cyclodextrin phosphate sodium salt can be represented as . The presence of phosphate groups introduces new functional characteristics that are crucial for its applications in drug delivery and other fields.
Beta-cyclodextrin phosphate sodium salt participates in various chemical reactions due to its functional groups:
The reaction mechanisms often involve hydrogen bonding and electrostatic interactions between the cyclodextrin cavity and guest molecules, which are critical for understanding its behavior in biological systems .
The mechanism by which beta-cyclodextrin phosphate sodium salt enhances drug solubility involves several steps:
Studies have shown that beta-cyclodextrin derivatives can significantly improve the solubility of poorly soluble drugs by forming stable inclusion complexes .
Relevant data indicate that modifications to beta-cyclodextrin can enhance its thermal stability compared to unmodified forms .
Beta-cyclodextrin phosphate sodium salt has a wide range of applications in scientific research and industry:
Beta-cyclodextrin phosphate sodium salt (β-CDP-Na) represents a significant advancement in cyclodextrin chemistry through targeted chemical modification of the native β-cyclodextrin structure. This derivative is synthesized by introducing phosphate groups onto the cyclodextrin backbone, fundamentally altering its physicochemical properties while retaining the core molecular recognition capabilities. The parent compound, β-cyclodextrin, consists of seven D-glucopyranose units linked by α-1,4-glycosidic bonds, forming a truncated cone structure with a hydrophobic central cavity and hydrophilic outer surface. This unique architecture enables the formation of inclusion complexes with various hydrophobic molecules through host-guest interactions [3].
The phosphorylation process strategically functionalizes the primary (C6) and secondary (C2, C3) hydroxyl groups of the glucose units, replacing hydrogen atoms with phosphate moieties. These phosphate groups are subsequently neutralized by sodium counterions, resulting in the final sodium salt form. The molecular formula varies based on the degree of substitution (DS), represented as C₄₂H₇₀₋ₙO₃₅·(NaHPO₃)ₙ, where "n" denotes the average number of phosphate groups per cyclodextrin molecule, typically ranging between 2.0 and 6.0 [3] [10]. This controlled derivatization transforms the relatively insoluble native β-cyclodextrin (1.85% aqueous solubility) into a highly water-soluble compound (>50 g/100 mL at 25°C), while simultaneously enhancing its thermal stability and chemical reactivity [3] [5].
Table 1: Key Physicochemical Properties of Beta-Cyclodextrin Phosphate Sodium Salt
Property | Value/Specification | Source/Measurement Method |
---|---|---|
Chemical Formula | C₄₂H₇₀₋ₙO₃₅·(NaHPO₃)ₙ | Calculated [3] [10] |
Appearance | White to slight yellow powder | Visual inspection [3] [10] |
Solubility in Water | >50 g/100 mL at 25°C | Solubility test [3] [10] |
Solubility in Methanol | <1 g/100 mL at 25°C | Solubility test [3] [10] |
Solubility in Chloroform | <1 g/100 mL at 25°C | Solubility test [3] [10] |
Degree of Substitution (n) | 2.0 - 6.0 | Mass spectrometry (EP 2.2.43) [10] |
Purity | >92% (on dry substance) | Calculated [3] [10] |
The historical trajectory of cyclodextrins reveals a fascinating evolution from scientific curiosities to functional pharmaceutical and industrial excipients, with β-cyclodextrin phosphate sodium salt emerging as a product of deliberate molecular design to overcome inherent limitations of native cyclodextrins. The cyclodextrin story began in 1891 with Villiers' discovery of "cellulosine" from bacterial starch digestion, later identified as the first observed cyclodextrin [7]. Schardinger's pioneering work in the early 1900s led to the identification and naming of "crystallized dextrin-α" and "crystallized dextrin-β," establishing the foundation for cyclodextrin chemistry. The cyclic nature of these molecules was confirmed by Freudenberg in 1936, who proposed the structures of α- and β-cyclodextrins [7].
A transformative milestone occurred in the mid-20th century when Cramer's discovery of inclusion complex formation in 1956 unveiled cyclodextrins' molecular encapsulation capabilities, igniting research into their practical applications across diverse industries [7]. However, the path to pharmaceutical utility faced significant obstacles, particularly concerning the safety and solubility of β-cyclodextrin. Frank's landmark 1976 research demonstrated the severe and potentially fatal renal toxicity of parenterally administered β-cyclodextrin, creating a major barrier to clinical translation [2]. This toxicity, believed to stem from cholesterol complexation and subsequent renal tubule damage, necessitated innovative chemical modifications to enhance biocompatibility.
The 1980s witnessed intensified efforts to engineer safer, more effective cyclodextrin derivatives. While hydroxypropyl-β-cyclodextrin (HP-β-CD) emerged as a promising candidate with improved solubility and reduced toxicity, researchers at the University of Kansas pursued a distinct strategy focused on charged derivatives. Their hypothesis posited that anionic cyclodextrins would exhibit reduced renal reabsorption and consequently lower nephrotoxicity [2]. Although initial sulfated derivatives proved disappointing due to inferior complexation capabilities, this work laid essential groundwork for subsequent innovations. The phosphorylation approach emerged as a promising alternative, leveraging the chemical and enzymatic stability of phosphonate linkages compared to sulfate esters [2] [3]. This strategic shift ultimately enabled the development of β-cyclodextrin phosphate sodium salt as a viable pharmaceutical excipient with enhanced properties.
Phosphorylation represents a deliberate and sophisticated strategy in cyclodextrin functionalization, offering distinct advantages over alternative derivatization approaches. The incorporation of phosphate groups fundamentally transforms β-cyclodextrin into an anionic, water-soluble oligosaccharide with preserved host-guest complexation capabilities [3] [10]. The choice of phosphate functionality stems from a careful evaluation of potential charged groups based on ionization behavior, stability, and safety considerations:
Permanent Charge and pH Independence: Sulfonic acid and phosphate groups maintain a consistent negative charge across the physiologically relevant pH spectrum. This contrasts with carboxylic acid derivatives, which undergo protonation in acidic environments, potentially compromising their solubilizing capacity in low-pH formulations [2].
Chemical and Enzymatic Stability: Unlike sulfate esters or phosphate esters (susceptible to phosphatase cleavage), the C-O-P linkage in phosphonate derivatives exhibits exceptional resistance to both chemical hydrolysis and enzymatic degradation [2]. This ensures the structural integrity of β-CDP-Na during storage and administration, preventing the formation of potentially toxic degradation products or unpredictable changes in complexation behavior.
Charge Density Considerations: Phosphonate groups carry a single negative charge per substitution, avoiding the high sodium load associated with phosphonic acid derivatives (carrying two negative charges) [2]. This lower ion burden is advantageous for formulations sensitive to electrolyte content.
The synthetic pathway to β-cyclodextrin phosphate sodium salt typically employs phosphorylating agents such as sodium trimetaphosphate (STMP) or phosphorus oxychloride (POCl₃) under carefully controlled alkaline conditions [3]. This process involves nucleophilic attack by the cyclodextrin hydroxyl groups on the phosphorus atom of the phosphorylating agent. Subsequent hydrolysis and neutralization with sodium hydroxide yield the final sodium salt form. Critical parameters—pH, temperature, reaction time, and reactant stoichiometry—are meticulously optimized to achieve the target degree of substitution (typically DS 2-6) and minimize impurities like sodium phosphate, sodium pyrophosphate, and residual native β-cyclodextrin [3] [10].
Table 2: Impurity Profile Specifications for Beta-Cyclodextrin Phosphate Sodium Salt
Impurity | Specification Limit | Analytical Method |
---|---|---|
Residual Beta-Cyclodextrin | < 2% | TLC (EP 2.2.27) [10] |
Residual Sodium Phosphate (as Na₃PO₄) | < 3% | MS (EP 2.2.43) [3] [10] |
Residual Sodium Pyrophosphate (as Na₄P₂O₇) | < 3% | MS (EP 2.2.43) [3] [10] |
Loss on Drying | < 20% | EP 2.2.32 [10] |
The resulting phosphate groups dramatically enhance the hydrophilicity of β-cyclodextrin through strong ion-dipole interactions with water molecules and increased hydrogen bonding capacity. Furthermore, the negatively charged phosphate moieties introduce electrostatic interactions as an additional mechanism for molecular association, complementing the classical hydrophobic inclusion complexation. This enables β-CDP-Na to interact effectively with cationic guest molecules, expanding its utility beyond purely hydrophobic compounds to include those with polar or charged functionalities [3] [9]. The significantly improved thermal stability compared to native β-cyclodextrin broadens its applicability in processes involving heat, such as sterilization or hot-melt extrusion [3]. Consequently, phosphorylation successfully addresses the core limitations of native β-cyclodextrin—poor aqueous solubility and parenteral toxicity—while introducing new functionalities that broaden its application spectrum in drug delivery, food science, cosmetics, and environmental remediation [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8